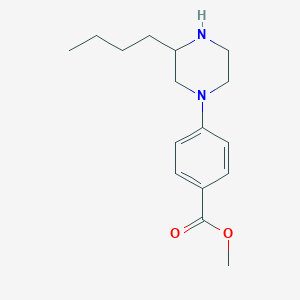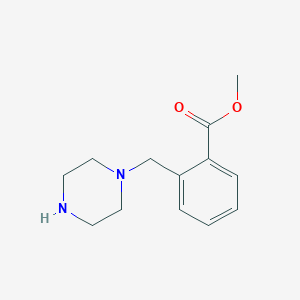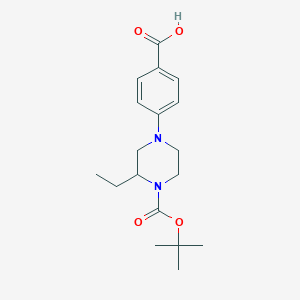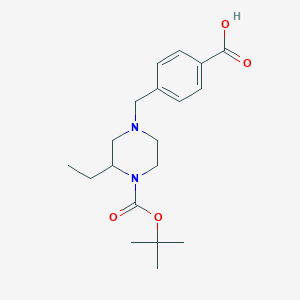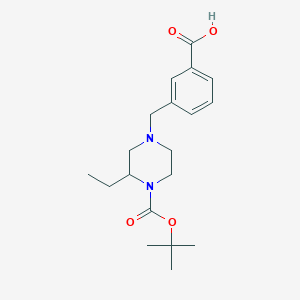
1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine” is a chemical compound . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine”, can be achieved through the application of DABCO (1,4-diazabicyclo[2.2.2]octane) in a process involving C–N bond cleavage . Various reagents such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, tosyl halides, activated alkynes, benzynes, etc., can be used for the preparation of the corresponding quaternary ammonium salts of DABCO .Molecular Structure Analysis
The molecular structure of “1-(2-carboxyphenylmethyl)-3-ethyl-4-Boc piperazine” contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .Safety and Hazards
properties
CAS RN |
1131622-99-5 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-5-15-13-20(10-11-21(15)18(24)25-19(2,3)4)12-14-8-6-7-9-16(14)17(22)23/h6-9,15H,5,10-13H2,1-4H3,(H,22,23) |
InChI Key |
PRQBVJRYQUIJEY-UHFFFAOYSA-N |
SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



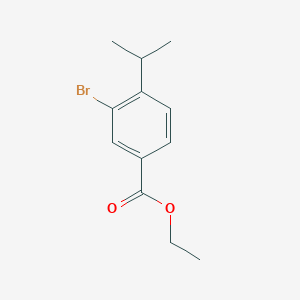
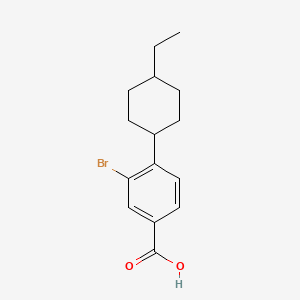

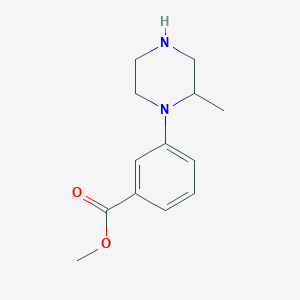

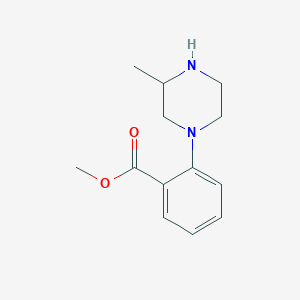
![Methyl 2-[(3-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185325.png)
